6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one
Description
This compound features a pyridazin-3-one core substituted at the 6-position with a 1,3-benzodioxole group and at the 2-position with an ethyl linker to a 1,2,4-oxadiazole ring bearing a pyridin-2-yl moiety. The pyridazinone scaffold is pharmacologically significant due to its electron-deficient nature, enabling interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4/c26-19-7-5-14(13-4-6-16-17(11-13)28-12-27-16)23-25(19)10-8-18-22-20(24-29-18)15-3-1-2-9-21-15/h1-7,9,11H,8,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUCXEDZOARTTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CCC4=NC(=NO4)C5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the pyridazinone core: This involves the reaction of hydrazine with a suitable diketone to form the pyridazinone ring.
Construction of the oxadiazole ring: This can be synthesized by the reaction of a nitrile with hydroxylamine under basic conditions.
Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole, pyridazinone, and oxadiazole moieties through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s aromatic and heterocyclic structures make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Key analogs include substituted pyridazin-3(2H)-ones, such as 5-chloro-6-phenyl-2-substituted derivatives (3a-3h) . These compounds share the pyridazinone core but differ in substituents:
- Position 6 : Chlorine or phenyl in analogs vs. benzodioxole in the target compound.
- Position 2 : Alkyl or aryl groups in analogs vs. the oxadiazole-ethyl-pyridine chain in the target.
Table 1: Structural and Physicochemical Comparisons
Research Implications
The target compound’s unique substituents position it as a candidate for targeting enzymes like dihydroorotate dehydrogenase (DHODH), where heterocyclic substituents are critical for inhibition (cf. pyrazole-based DHODH inhibitors in ). Its higher lipophilicity and hydrogen-bonding capacity suggest improved pharmacokinetics over simpler pyridazinones .
Biological Activity
The compound 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety, a pyridine ring, and a pyridazinone core. Its IUPAC name reflects its intricate design, which is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O3 |
| Molecular Weight | 364.4 g/mol |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is hypothesized that the compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, it may inhibit kinases associated with cancer cell proliferation or modulate pathways related to inflammation.
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For example, in vitro assays demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The mechanism involves inducing apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In a study testing its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli, it exhibited notable inhibitory effects. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.62 |
| Escherichia coli | 31.25 |
These results suggest potential applications in treating bacterial infections.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has shown promise as an anti-inflammatory agent. Experimental models indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound.
Case Studies
- Study on Anticancer Activity : A recent publication reported that the compound induced cell cycle arrest in the G2/M phase in HeLa cells, leading to decreased cell viability. The study utilized flow cytometry for analysis and confirmed the activation of apoptotic pathways through Western blotting techniques.
- Antimicrobial Efficacy Assessment : In another study, the compound was tested against a panel of bacterial strains using disk diffusion methods. The results indicated a broad-spectrum antimicrobial activity, particularly against gram-positive bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
